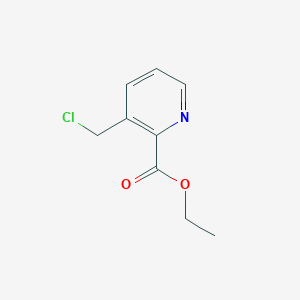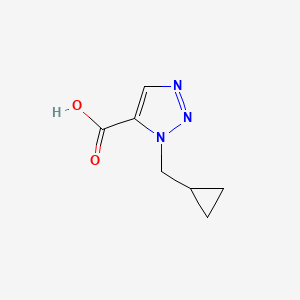
1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has a cyclopropylmethyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of cyclopropylmethylamine with an appropriate triazole precursor under acidic conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis to improve yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring into a more reduced form, potentially altering its biological activity.
Substitution: Substitution reactions can occur at different positions on the triazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Cyclopropylmethyl triazole carboxylic acid derivatives.
Reduction: Cyclopropylmethyl triazole derivatives with reduced nitrogen atoms.
Substitution: Diverse triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperazine: A related compound with a piperazine ring instead of a triazole ring.
1-(Cyclopropylmethyl)imidazole: A compound with an imidazole ring, which is structurally similar to the triazole ring.
Uniqueness: 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds. The presence of the cyclopropylmethyl group and the triazole ring combination provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-3-8-9-10(6)4-5-1-2-5/h3,5H,1-2,4H2,(H,11,12) |
InChI Key |
DXNRPPFYKRYRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=CN=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


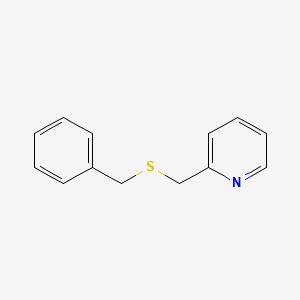

![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
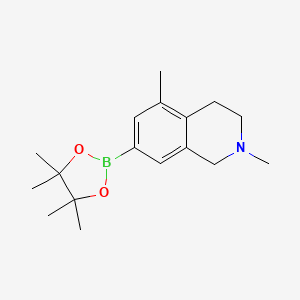
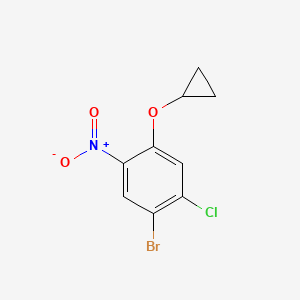
![n-[2-(4-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B15364458.png)
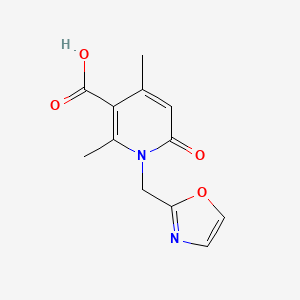
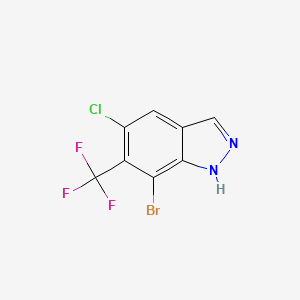
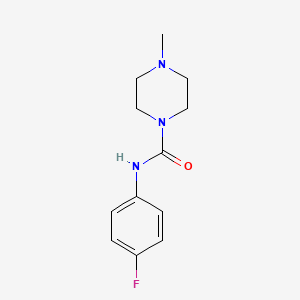
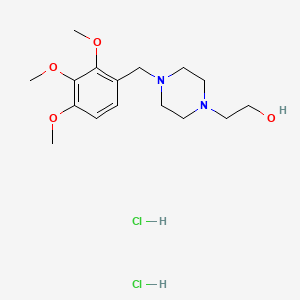
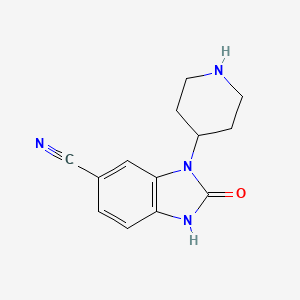
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
